(S)-(+)-S-Methyl-S-phenylsulfoximine

Catalog No.
S1486575
CAS No.
33903-50-3
M.F
C7H9NOS
M. Wt
155.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-S-Methyl-S-phenylsulfoximine

CAS Number

33903-50-3

Product Name

(S)-(+)-S-Methyl-S-phenylsulfoximine

IUPAC Name

imino-methyl-oxo-phenyl-λ6-sulfane

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

InChI

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1

InChI Key

YFYIDTVGWCYSEO-JTQLQIEISA-N

SMILES

CS(=N)(=O)C1=CC=CC=C1

Synonyms

[S(S)]-S-Methyl-S-phenylsulfoximine; (S)-S-Methyl-S-phenylsulfoximine;

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1

Isomeric SMILES

C[S@](=N)(=O)C1=CC=CC=C1

The exact mass of the compound (S)-(+)-S-Methyl-S-phenylsulfoximine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-S-Methyl-S-phenylsulfoximine (CAS 33903-50-3) is an enantiopure chiral sulfoximine widely procured as a chiral auxiliary, directing group, and ligand precursor in asymmetric synthesis. Unlike standard sulfones, the monoaza sulfoximine core features a stereogenic sulfur atom, rendering it highly valuable for transferring chirality in transition-metal catalysis and organocatalysis. In procurement contexts, it is selected for its high chemical stability, resistance to hydrolysis, and the basicity of its imine nitrogen, which allows for versatile N-functionalization (such as arylation and alkylation) while maintaining the structural integrity of the S-chiral center [1].

Substituting the enantiopure (S)-(+)-isomer with the significantly cheaper racemic S-Methyl-S-phenylsulfoximine (CAS 4381-25-3) fundamentally fails in stereoselective applications. The racemate cannot provide asymmetric induction, resulting in racemic product mixtures (0% ee) during downstream catalysis or auxiliary-assisted transformations. Furthermore, attempting to resolve the racemate in-house using chiral acids (e.g., (+)-camphorsulfonic acid) introduces severe workflow inefficiencies, yield losses typically capped at 40-50% recovery per enantiomer, and batch-to-batch reproducibility risks. For industrial and advanced research applications requiring >99% ee in the final active pharmaceutical ingredients or chiral ligands, direct procurement of the enantiopure (S)-isomer is a strict process requirement [1].

Enantiomeric Excess in Copper-Catalyzed Mukaiyama Aldol Reactions

When utilized as a precursor for C1-symmetric aminosulfoximine ligands, the (S)-enantiomer provides exceptional stereocontrol in copper-catalyzed Mukaiyama-type aldol reactions. Studies demonstrate that ligands derived from (S)-(+)-S-Methyl-S-phenylsulfoximine achieve up to 99% enantiomeric excess (ee) in the final aldol products. In direct contrast, utilizing the racemic sulfoximine precursor inevitably leads to a racemic ligand mixture, completely abolishing asymmetric induction (0% ee) in the catalytic cycle [1].

Evidence DimensionEnantiomeric excess (ee) of aldol products
Target Compound DataUp to 99% ee
Comparator Or BaselineRacemic S-Methyl-S-phenylsulfoximine (0% ee)
Quantified Difference99% absolute difference in ee
ConditionsCu-catalyzed asymmetric Mukaiyama aldol reaction using sulfoximine-derived C1-symmetric ligands

Procurement of the enantiopure (S)-isomer is mandatory for synthesizing highly selective chiral ligands required in the production of enantiopure pharmaceutical intermediates.

Stereochemical Retention During Downstream N-Functionalization

A critical procurement advantage of (S)-(+)-S-Methyl-S-phenylsulfoximine is its robust stereochemical stability during synthetic modifications. During palladium-catalyzed N-arylation with aryl sulfonates or bromides, the (S)-isomer undergoes functionalization with >99% retention of configuration at the sulfur stereocenter. This contrasts favorably with more stereochemically labile chiral auxiliaries, such as certain sulfonimidoyl chlorides, which are prone to partial racemization under basic or cross-coupling conditions and require complex handling to maintain optical purity [1].

Evidence DimensionRetention of configuration during N-arylation
Target Compound Data>99% retention (single diastereomer/enantiomer formed)
Comparator Or BaselineStereochemically labile sulfonimidoyl chlorides
Quantified DifferenceComplete stereochemical retention vs. variable racemization
ConditionsPd-catalyzed N-arylation cross-coupling reactions

High stereochemical stability ensures that buyers can confidently perform complex downstream ligand syntheses without degrading the costly chiral center.

Enantiopurity in the Synthesis of Conformationally Restricted Benzothiazines

In the synthesis of chiral heterocycles via transition-metal catalysis, the (S)-isomer acts as an essential chiral directing group and building block. Transition-metal-catalyzed ortho-arylation of (S)-(+)-S-Methyl-S-phenylsulfoximine followed by cyclization yields chiral tricyclic benzothiazine derivatives with >99% ee. If the racemic precursor were procured, the resulting heterocycles would be racemic, requiring expensive and low-yielding chiral HPLC separation to isolate the desired pharmacologically active enantiomer [1].

Evidence DimensionEnantiomeric excess of synthesized heterocycles
Target Compound Data>99% ee in benzothiazine products
Comparator Or BaselineRacemic S-Methyl-S-phenylsulfoximine (0% ee prior to resolution)
Quantified Difference>99% absolute difference in ee prior to resolution
ConditionsTransition-metal-catalyzed ortho-arylation and cyclization

Direct access to enantiopure heterocycles eliminates the need for costly downstream chiral chromatography, significantly improving overall process yield and scalability.

Precursor for Chiral Ligands in Asymmetric Transition-Metal Catalysis

(S)-(+)-S-Methyl-S-phenylsulfoximine is the premier starting material for synthesizing C1- and C2-symmetric aminosulfoximine ligands. These ligands are heavily utilized in copper- and palladium-catalyzed asymmetric transformations, such as Mukaiyama aldol reactions and Diels-Alder cycloadditions, where the strict retention of the (S)-configuration guarantees high enantioselectivity in the final products [1].

Synthesis of Chiral Thiourea Organocatalysts

The compound is a critical building block for the development of bifunctional thiourea organocatalysts. By reacting the enantiopure (S)-sulfoximine with isothiocyanates, chemists can generate robust hydrogen-bonding catalysts that drive highly stereoselective organocatalytic transformations, outperforming racemate-derived mixtures that fail to provide asymmetric induction [2].

Directing Group for Enantioselective Heterocycle Synthesis

In advanced pharmaceutical synthesis, the (S)-sulfoximine moiety serves as a powerful chiral directing group. It enables highly regioselective and stereospecific transition-metal-catalyzed C-H activations, such as ortho-arylations, facilitating the direct construction of complex, enantiopure heterocyclic scaffolds like benzothiazines without the need for late-stage chiral resolution [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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